An In-Depth Technical Guide to 4-Methoxyphenyl Trifluoromethanesulfonate: Structure, Properties, and Synthetic Applications
An In-Depth Technical Guide to 4-Methoxyphenyl Trifluoromethanesulfonate: Structure, Properties, and Synthetic Applications
Introduction
In the landscape of modern synthetic organic chemistry, the strategic formation of carbon-carbon and carbon-heteroatom bonds is paramount. Aryl trifluoromethanesulfonates (triflates) have emerged as exceptionally versatile electrophiles, often superseding traditional aryl halides in reactivity and selectivity. This guide provides a comprehensive technical overview of 4-Methoxyphenyl Trifluoromethanesulfonate (4-MeOPhOTf), a key building block valued by researchers in synthetic chemistry and drug development. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the mechanistic rationale and practical insights that drive its utility in the laboratory. The trifluoromethanesulfonate group (-OTf) is an outstanding leaving group, rendering this compound a highly reactive partner in a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions.[1]
Molecular Structure and Identification
4-Methoxyphenyl trifluoromethanesulfonate is an aromatic sulfonate ester. The structure consists of a 4-methoxyphenyl group attached to the sulfur atom of a trifluoromethanesulfonate moiety. This combination of an electron-rich aromatic system and a powerful electron-withdrawing sulfonate group dictates its chemical behavior.
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IUPAC Name: (4-methoxyphenyl) trifluoromethanesulfonate[2]
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Common Synonyms: 4-Methoxyphenyl triflate, Trifluoromethanesulfonic acid 4-methoxyphenyl ester[2][3]
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CAS Number: 66107-29-7[3]
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Molecular Formula: C₈H₇F₃O₄S[2]
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Molecular Weight: 256.20 g/mol [2]
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Chemical Structure:
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SMILES: COC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F[2]
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InChIKey: XSTNIRWDULKNJE-UHFFFAOYSA-N[2]
Physicochemical and Spectroscopic Characterization
The reliable use of any reagent in synthesis begins with a thorough understanding of its physical and spectral properties. 4-Methoxyphenyl triflate is typically a liquid under standard laboratory conditions.[3]
Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow/orange clear liquid | [3][4] |
| Physical State (at 20°C) | Liquid | [3] |
| Boiling Point | 125 °C / 18 mmHg | [4][5] |
| Density | 1.416 g/mL | [4][5] |
| Refractive Index | 1.454 | [4][5] |
| Flash Point | 113 °C | [5] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of the reagent. The expected spectral features are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic and methoxy protons. The aromatic protons on the phenyl ring typically appear as a set of doublets in the δ 6.8-7.2 ppm region, characteristic of a 1,4-disubstituted benzene ring. The singlet for the methoxy (-OCH₃) protons would be observed further upfield, typically around δ 3.8 ppm.
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¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show signals for the four distinct aromatic carbons, the methoxy carbon, and the carbon of the trifluoromethyl group. The CF₃ carbon signal is notable for its quartet splitting due to coupling with the three fluorine atoms.
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IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups. Strong absorption bands are expected for the S=O stretching of the sulfonate group (typically in the 1420-1380 cm⁻¹ and 1210-1180 cm⁻¹ regions). Additionally, characteristic peaks for C-O ether linkage, aromatic C=C bonds, and C-F bonds will be present.
Synthesis of 4-Methoxyphenyl Trifluoromethanesulfonate
The preparation of aryl triflates from their corresponding phenols is a robust and high-yielding transformation. The causality behind this procedure lies in the activation of the phenolic hydroxyl group for nucleophilic attack on the highly electrophilic sulfur atom of trifluoromethanesulfonic anhydride.
Reaction Principle
The synthesis involves the reaction of 4-methoxyphenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a mild, non-nucleophilic base like pyridine. The pyridine serves to deprotonate the phenol, forming the more nucleophilic phenoxide, and also to neutralize the trifluoromethanesulfonic acid byproduct generated during the reaction.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[6]
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Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 4-methoxyphenol (1.0 equivalent) in anhydrous dichloromethane (DCM).
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Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction.
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Base Addition: Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.
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Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equivalents) dropwise to the stirred solution. Maintaining a low temperature is crucial to prevent side reactions.
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Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
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Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM.
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Purification: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Final Product: The crude 4-methoxyphenyl trifluoromethanesulfonate can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
Chemical Reactivity and Key Applications
The synthetic utility of 4-methoxyphenyl triflate is anchored in the exceptional ability of the triflate group to act as a leaving group, a property derived from the high stability of the trifluoromethanesulfonate anion due to resonance and the strong inductive effect of the fluorine atoms. This makes the ipso-carbon of the aromatic ring highly susceptible to nucleophilic attack or, more commonly, oxidative addition by a transition metal catalyst.
Application Focus: Palladium-Catalyzed Cross-Coupling
Aryl triflates are premier substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] They are often more reactive than the analogous aryl chlorides and bromides, allowing for reactions to proceed under milder conditions with lower catalyst loadings.[6][7] The typical reactivity order for palladium-catalyzed oxidative addition is R-I > R-OTf > R-Br >> R-Cl.[8]
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and materials science.[6][9] Using an aryl triflate like 4-methoxyphenyl triflate offers significant advantages, including potentially faster reaction times and higher yields compared to traditional aryl halides.[6]
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are:
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Oxidative Addition: The Pd(0) catalyst inserts into the aryl-OTf bond, forming a Pd(II) complex.
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Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium center, displacing the triflate group.
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Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[9]
This protocol describes the synthesis of 4-methoxybiphenyl as a representative example.[6]
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Flask Preparation: To an oven-dried Schlenk flask, add 4-methoxyphenyl trifluoromethanesulfonate (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).
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Catalyst Addition: Add the palladium catalyst, such as Pd(OAc)₂ (1-3 mol%), and a suitable phosphine ligand like tricyclohexylphosphine (PCy₃) (2-6 mol%).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
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Solvent Addition: Add a degassed solvent, such as dioxane or toluene.
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Reaction: Heat the mixture to 80 °C and stir for 1-4 hours. Monitor the reaction's progress by TLC or GC-MS.
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Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4-methoxybiphenyl.
Relevance in Drug Discovery and Development
The biaryl motif synthesized via reactions employing 4-methoxyphenyl triflate is a privileged structure in medicinal chemistry.[7] Many blockbuster drugs contain this core structural element. The ability to rapidly and efficiently construct libraries of biaryl compounds is essential for structure-activity relationship (SAR) studies. Furthermore, the trifluoromethyl group, a component of the triflate leaving group, is itself a critical functional group in drug design. Its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a molecule.[10][11] The use of reagents like 4-methoxyphenyl triflate provides a gateway to complex molecular architectures that are central to the discovery of new therapeutic agents.
Safety, Handling, and Storage
As a reactive chemical reagent, proper handling of 4-methoxyphenyl trifluoromethanesulfonate is essential to ensure laboratory safety.
| Hazard Class | Statement | GHS Pictogram |
| Skin Irritation | H315: Causes skin irritation | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 |
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Handling: Always handle this compound in a well-ventilated fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid inhalation of vapors and contact with skin and eyes.[12]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[3][12] Recommended storage temperature is below 15°C.[3]
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Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
4-Methoxyphenyl trifluoromethanesulfonate is a powerful and versatile reagent for modern organic synthesis. Its high reactivity, driven by the excellent leaving group ability of the triflate moiety, makes it a superior alternative to many aryl halides in palladium-catalyzed cross-coupling reactions. For researchers and scientists in drug development, mastering the application of this reagent opens the door to the efficient and reliable synthesis of complex molecular structures, accelerating the discovery of new chemical entities. A thorough understanding of its properties, synthesis, and safe handling is key to unlocking its full synthetic potential.
References
- BenchChem. (n.d.). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
- AK Scientific, Inc. (n.d.). (4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate Safety Data Sheet.
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Feldmann, K., et al. (2020). Aryl Triflates in On-Surface Chemistry. Chemistry – A European Journal, 26(70), 16727-16732. Retrieved from [Link]
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PubChem. (n.d.). 4-methoxyphenyl trifluoromethanesulfonate. Retrieved from [Link]
- Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. (Note: The provided link is to a blog post discussing this paper).
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LookChem. (n.d.). (4-methoxyphenyl) Trifluoromethanesulfonate. Retrieved from [Link]
-
Louie, J., & Hartwig, J. F. (1995). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry, 60(22), 7360-7361. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chongqing Chemdad Co. (n.d.). 4-METHOXYPHENYL TRIFLUOROMETHANESULFONATE. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Phenyl Trifluoromethanesulfonate in Suzuki-Miyaura Cross-Coupling.
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Bohl, V. J., & Tius, M. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(19), 6768. Retrieved from [Link]
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Meza-Aviña, M. E., & Muhammad, I. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 001-010. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 4-Methoxyphenyl Trifluoromethanesulfonate | 66107-29-7 | TCI AMERICA [tcichemicals.com]
- 4. 4-METHOXYPHENYL TRIFLUOROMETHANESULFONATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. (4-methoxyphenyl) Trifluoromethanesulfonate, CasNo.66107-29-7 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. jelsciences.com [jelsciences.com]
- 12. aksci.com [aksci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
